molecular formula C12H9F2N B1427842 3-(3,4-Difluorophenyl)aniline CAS No. 866108-75-0

3-(3,4-Difluorophenyl)aniline

Cat. No.: B1427842
CAS No.: 866108-75-0
M. Wt: 205.2 g/mol
InChI Key: PGBITXQZBBLNRB-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-amine, 3’,4’-difluoro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with an amine group attached to one ring and two fluorine atoms attached to the other ring. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-amine, 3’,4’-difluoro- typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the biphenyl derivative.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-3-amine, 3’,4’-difluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atoms or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-3-amine, 3’,4’-difluoro- has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-amine, 3’,4’-difluoro- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine: This compound has similar structural features but with different substitution patterns, leading to distinct chemical and biological properties.

    4,4’-Difluorobiphenyl: Lacks the amine group, resulting in different reactivity and applications.

    2,3’,4’,5’-Tetrafluoro[1,1’-biphenyl]-4-yl-2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate: A more complex derivative with additional functional groups, used in specialized applications.

Uniqueness

The uniqueness of [1,1’-Biphenyl]-3-amine, 3’,4’-difluoro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amine and fluorine groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-(3,4-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBITXQZBBLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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